Tetraethyl 5',5',9'-trimethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of multiple rings, including a naphthalene moiety and a quinoline derivative. The presence of multiple functional groups, such as ester and carbonyl groups, contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as naphthalene derivatives and quinoline precursors. These intermediates undergo a series of reactions, including condensation, cyclization, and esterification, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 5’,5’,9’-trimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Tetraethyl 5’,5’,9’-trimethyl-6’-(benzylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
Tetraethyl 5’,5’,9’-trimethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its naphthalene moiety, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C40H39NO9S3 |
---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
tetraethyl 5',5',9'-trimethyl-6'-(naphthalene-1-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C40H39NO9S3/c1-8-47-35(43)29-30(36(44)48-9-2)51-33-28(40(29)52-31(37(45)49-10-3)32(53-40)38(46)50-11-4)26-21-22(5)19-20-27(26)41(39(33,6)7)34(42)25-18-14-16-23-15-12-13-17-24(23)25/h12-21H,8-11H2,1-7H3 |
InChI Key |
SMRBTAGZLULFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=CC6=CC=CC=C65)C(=O)OCC |
Origin of Product |
United States |
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